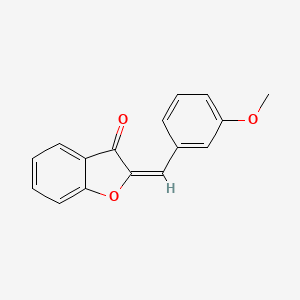
2,5-Dimethyl-3,4-bis(trifluoromethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3,4-bis(trifluoromethyl)furan is a fluorinated heterocyclic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan typically involves the trifluoromethylation of furan derivatives. One common method includes the treatment of 2,5-dimethylfuran with sulfur tetrafluoride, which introduces the trifluoromethyl groups at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reactive fluorinating agents. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or nickel under hydrogen atmosphere.
Substitution: Reagents like halogens, organolithium, or Grignard reagents under controlled conditions.
Major Products:
Oxidation: Formation of furanones.
Reduction: Hydrogenated furans.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
2,5-Dimethyl-3,4-bis(trifluoromethyl)furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan involves its interaction with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a potential candidate for drug delivery systems and other biomedical applications. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
2-Trifluoromethylfuran: Known for its pharmacological properties.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2,5-Bis(trifluoromethyl)furan: Similar structure but lacks the dimethyl groups.
Uniqueness: 2,5-Dimethyl-3,4-bis(trifluoromethyl)furan stands out due to the presence of both dimethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These modifications enhance its stability, reactivity, and potential for diverse applications compared to its analogs .
Properties
CAS No. |
67837-81-4 |
|---|---|
Molecular Formula |
C8H6F6O |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
2,5-dimethyl-3,4-bis(trifluoromethyl)furan |
InChI |
InChI=1S/C8H6F6O/c1-3-5(7(9,10)11)6(4(2)15-3)8(12,13)14/h1-2H3 |
InChI Key |
WBEBAIGXUHSPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


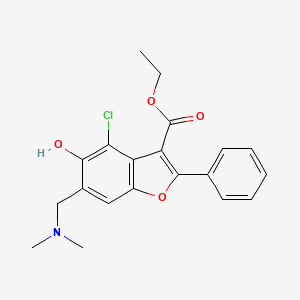
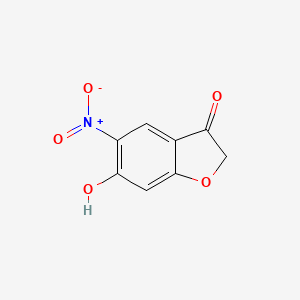
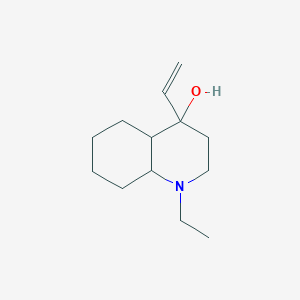
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)
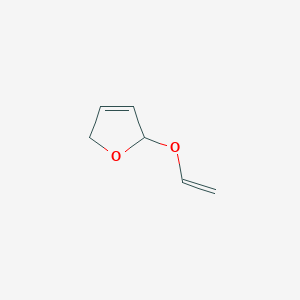




![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

